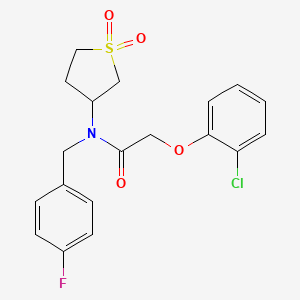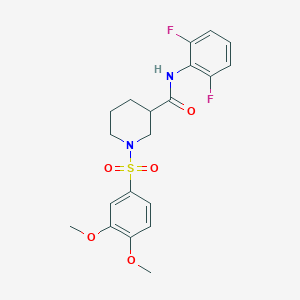![molecular formula C20H18Cl2N2OS2 B14952988 N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl}-2,2-dimethylpropanamide](/img/structure/B14952988.png)
N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl}-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2,2-BIS[(4-CHLOROPHENYL)SULFANYL]-1-CYANOETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bis(4-chlorophenyl) groups and a cyanoethenyl moiety, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2-BIS[(4-CHLOROPHENYL)SULFANYL]-1-CYANOETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenylthiol with a suitable cyanoethenyl precursor under controlled conditions to form the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-{2,2-BIS[(4-CHLOROPHENYL)SULFANYL]-1-CYANOETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
Aplicaciones Científicas De Investigación
N-{2,2-BIS[(4-CHLOROPHENYL)SULFANYL]-1-CYANOETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-{2,2-BIS[(4-CHLOROPHENYL)SULFANYL]-1-CYANOETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Dicofol: A related compound with similar structural features but different applications.
2,2-Bis(4-chlorophenyl)ethanol: Shares the bis(4-chlorophenyl) moiety but differs in functional groups and reactivity.
Uniqueness
N-{2,2-BIS[(4-CHLOROPHENYL)SULFANYL]-1-CYANOETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE is unique due to its combination of bis(4-chlorophenyl) groups and a cyanoethenyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C20H18Cl2N2OS2 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
N-[2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H18Cl2N2OS2/c1-20(2,3)19(25)24-17(12-23)18(26-15-8-4-13(21)5-9-15)27-16-10-6-14(22)7-11-16/h4-11H,1-3H3,(H,24,25) |
Clave InChI |
KBFNZZHZOSNXOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC(=C(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]-3-phenylpropanoate](/img/structure/B14952909.png)
![methyl 2-(3-hydroxy-2-oxo-5-phenyl-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14952913.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952928.png)
![1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B14952929.png)


![(5Z)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952944.png)
![[1-(2-methoxyethyl)-1H-indol-6-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14952952.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14952955.png)




![N-Ethyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B14953004.png)
